

# GSK3326595 solubility and preparation for in vivo studies

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## *Compound of Interest*

Compound Name: GSK3326595

Cat. No.: B607829

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## Application Notes and Protocols for GSK3326595

These application notes provide detailed information and protocols for the use of **GSK3326595**, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical research. This document is intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Solubility

**GSK3326595**, also known as EPZ015938, is an orally bioavailable small molecule inhibitor of PRMT5.<sup>[1][2]</sup> It is a white solid with a molecular weight of 452.55 g/mol .<sup>[3]</sup>

Table 1: Solubility of **GSK3326595**

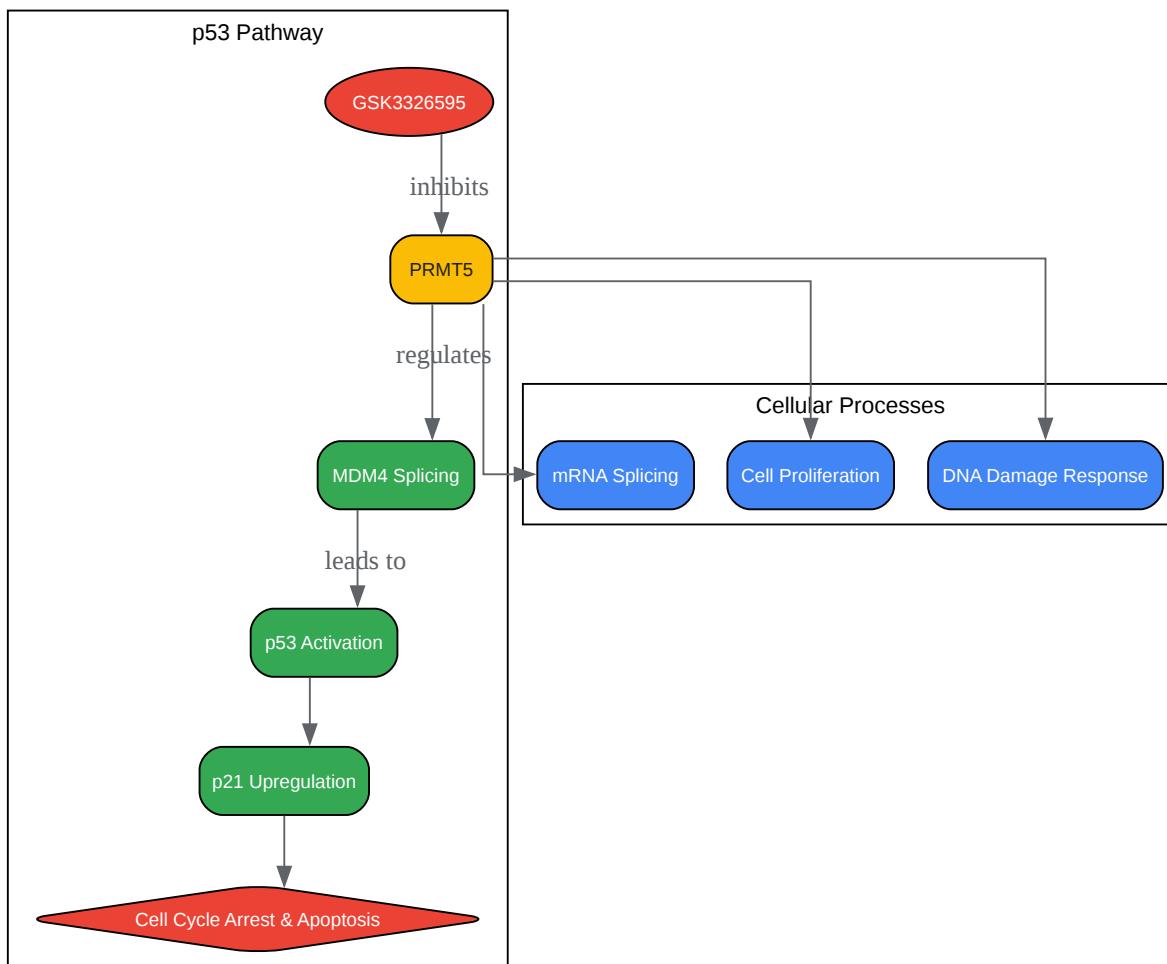
Solvent	Solubility	Concentration (mM)	Notes
DMSO	55 mg/mL	121.53	Sonication is recommended.[3]
In Vivo Formulation	2 mg/mL	4.42	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[3]

## Mechanism of Action and Signaling Pathway

**GSK3326595** is a reversible and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetrical dimethylation of arginine residues on histone and non-histone proteins.[2][4] By inhibiting PRMT5, **GSK3326595** modulates various cellular processes, including mRNA splicing, cell proliferation, and the DNA damage response.[5]

One of the key mechanisms of action involves the activation of the p53 tumor suppressor pathway.[2] **GSK3326595** induces selective splicing of MDM4, an oncogene that negatively regulates p53.[2][6] This leads to an increase in p53 and p21 protein levels, resulting in cell cycle arrest and apoptosis in cancer cells.[7]

## GSK3326595 Mechanism of Action

[Click to download full resolution via product page](#)**Diagram 1: GSK3326595 signaling pathway.**

## Preparation of GSK3326595 for In Vivo Studies

This protocol describes the preparation of **GSK3326595** for administration in animal models, such as mouse xenografts.

Materials:

- **GSK3326595** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles
- Vortex mixer
- Sonicator

Protocol:

- Prepare the vehicle solution:
  - In a sterile tube, combine the vehicle components in the following order:
    1. 10% DMSO
    2. 40% PEG300
    3. 5% Tween 80
    4. 45% Saline
  - Vortex the solution thoroughly until it is homogeneous.

- Dissolve **GSK3326595**:

- Weigh the required amount of **GSK3326595** powder and place it in a sterile microcentrifuge tube.
- Add the vehicle solution to the powder to achieve the desired final concentration (e.g., 2 mg/mL).
- Vortex the mixture vigorously.
- Sonicate the solution to ensure complete dissolution. It is recommended to perform sonication in a water bath to avoid overheating.

- Final Preparation:

- Visually inspect the solution for any undissolved particles. If present, continue sonication until the solution is clear.
- The final formulation should be prepared fresh before each use.

## GSK3326595 In Vivo Formulation Workflow

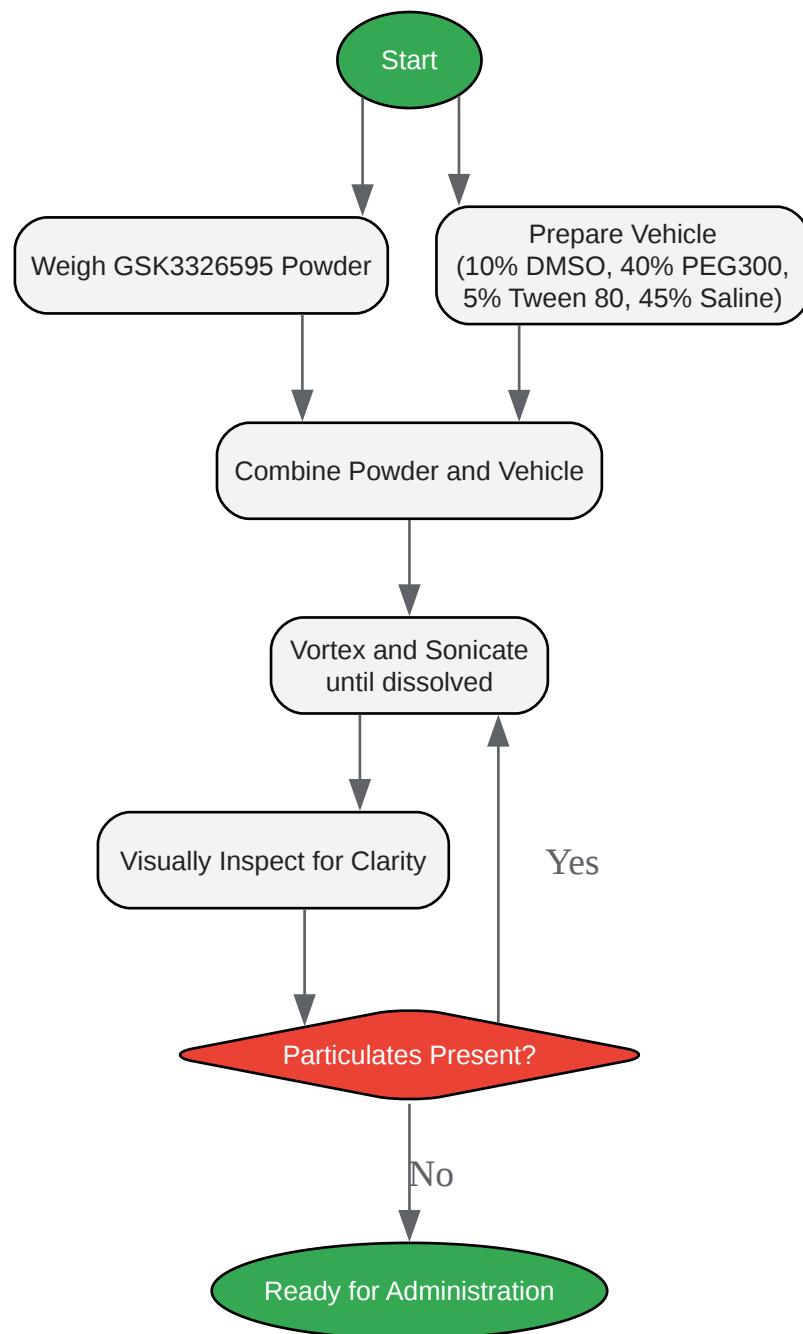
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Diagram 2: Workflow for in vivo formulation.

## In Vivo Xenograft Study Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of **GSK3326595** in a mouse xenograft model. Specific details may need to be optimized for

different cell lines and animal models.

#### Animal Model:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used.

#### Tumor Cell Implantation:

- Tumor cells (e.g., Z-138, MV-4-11) are harvested during their logarithmic growth phase.
- Cells are resuspended in an appropriate medium (e.g., PBS or Matrigel) at a concentration of  $5 \times 10^6$  cells per 0.2 mL.<sup>[8]</sup>
- The cell suspension is subcutaneously inoculated into the flank of each mouse.

#### Treatment Schedule:

- Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 150 mm<sup>3</sup>), mice are randomized into treatment and control groups.<sup>[8]</sup>
- **GSK3326595** can be administered via oral gavage or intraperitoneal injection.
- Dosing regimens from published studies include 25, 50, and 100 mg/kg twice daily.<sup>[7][8]</sup> Another study used 50 mg/kg and 100 mg/kg for 2 weeks.<sup>[9]</sup>
- The control group receives the vehicle solution only.
- Treatment is typically continued for a predefined period (e.g., 28 consecutive days).<sup>[8]</sup>

#### Efficacy Evaluation:

- Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Body weight and general health of the mice are monitored throughout the study.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor growth inhibition (TGI) can be calculated to assess efficacy.

Table 2: Example Dosing Regimens for In Vivo Studies

Animal Model	Cell Line	Route of Administration	Dose (mg/kg)	Dosing Schedule	Reference
Mouse Xenograft	Z-138	Not Specified	25, 50, 100	Twice per day	[7]
Mouse Xenograft	MV-4-11	Intraperitoneal injection	10	Twice per day for 28 days	[8]
Transgenic Mouse	MYC-ON	Not Specified	50, 100	Daily for 2 weeks	[9]

#### Pharmacodynamic Analysis:

- To confirm target engagement in vivo, tumor or surrogate tissues can be collected at the end of the study.
- The levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, can be measured by Western blot or other immunoassays. A decrease in SDMA levels in the treated group compared to the control group indicates target inhibition.[8]

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